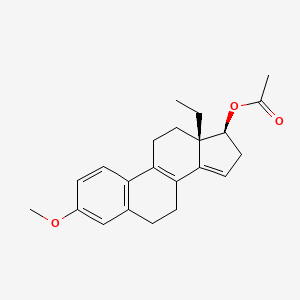

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate

CAS No.:

Cat. No.: VC20425823

Molecular Formula: C22H26O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26O3 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | [(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate |

| Standard InChI | InChI=1S/C22H26O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8-9,13,21H,4-5,7,10-12H2,1-3H3/t21-,22-/m0/s1 |

| Standard InChI Key | PPOUPUKRVJUOAF-VXKWHMMOSA-N |

| Isomeric SMILES | CC[C@]12CCC3=C(C1=CC[C@@H]2OC(=O)C)CCC4=C3C=CC(=C4)OC |

| Canonical SMILES | CCC12CCC3=C(C1=CCC2OC(=O)C)CCC4=C3C=CC(=C4)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate is defined by the IUPAC name [(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate. The compound’s stereochemistry is critical to its reactivity, with the 13-ethyl and 17beta-acetate groups occupying specific spatial orientations that influence its interactions in synthetic pathways. The presence of conjugated double bonds at positions 1,3,5(10),8,14 contributes to its planar regions, which may facilitate π-π interactions in catalytic processes .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 2911-81-1 |

| Molecular Formula | |

| Molecular Weight | 338.4 g/mol |

| InChIKey | PPOUPUKRVJUOAF-VXKWHMMOSA-N |

| PubChem CID | 40654517 |

Synthesis and Synthetic Pathways

Purification and Characterization

Post-synthesis purification employs silica gel chromatography using ethyl acetate/hexane mixtures, followed by recrystallization from methanol . Final product identity is confirmed via mass spectrometry (MS) and comparative analysis of retention factors () against authentic standards .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

As a modified gonane derivative, this compound serves as a precursor in the synthesis of hormonally active steroids. The 17beta-acetate group acts as a protecting moiety, enabling selective functionalization at other positions. For example, hydrolysis of the acetate yields the corresponding 17beta-alcohol, which can be further oxidized to ketones or alkylated to produce novel analogs .

Biological Activity Profiling

While direct bioactivity data are scarce, structural analogs exhibit affinity for estrogen and progesterone receptors. The conjugated diene system at positions 8,14 may confer antioxidant properties, as seen in similar polycyclic compounds . Current research focuses on its potential as a template for developing selective receptor modulators (SERMs) with improved metabolic stability.

| Parameter | Specification |

|---|---|

| Storage Conditions | 2–8°C in airtight containers |

| Stability | 24 months under inert atmosphere |

| Disposal | Incineration at >800°C |

Environmental Impact

No ecotoxicological data are available, but steroidal compounds generally require cautious disposal to prevent endocrine disruption in aquatic ecosystems . Waste solutions containing this compound should be neutralized with dilute hydrochloric acid before disposal .

Research Frontiers and Challenges

Cyclization Mechanism Studies

Recent investigations into the acid-catalyzed cyclization of seco-steroids have revealed solvent-dependent stereoselectivity. In anhydrous dichloromethane, the reaction favors the formation of the 17beta-acetate derivative (85% diastereomeric excess), whereas protic solvents like ethanol promote epimerization at C13 . Computational studies using density functional theory (DFT) are underway to model transition states and optimize reaction conditions.

Scalability and Process Optimization

Current synthetic routes are laboratory-scale, with batch sizes limited to 100–500 mg . Continuous-flow systems are being explored to enhance throughput, particularly for the critical cyclization step. Preliminary results indicate a 40% reduction in reaction time when using microreactors with turbulent flow regimes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume